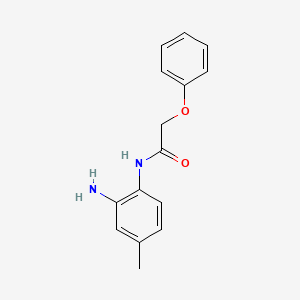![molecular formula C20H18N4O B5889392 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5889392.png)
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based inhibitors. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in regulating cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential applications in cancer therapy, as well as in other areas of biomedical research.
Mechanism of Action
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain, thereby preventing the autophosphorylation of the receptor and downstream signaling cascades. This leads to the inhibition of cell proliferation, survival, and migration, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects, including the inhibition of EGFR phosphorylation and downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. It also induces cell cycle arrest and apoptosis in cancer cells, and inhibits the formation of new blood vessels (angiogenesis) in tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone in lab experiments is its high selectivity and potency for EGFR inhibition, which makes it a valuable tool for investigating the role of EGFR signaling in various biological processes. However, one limitation of using 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
There are several future directions for the research and development of 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone and related compounds. One potential direction is the optimization of the pharmacokinetic and pharmacodynamic properties of 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone to improve its efficacy and safety in clinical settings. Another direction is the investigation of the role of EGFR signaling in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of novel inhibitors targeting other components of the EGFR signaling pathway may provide new therapeutic options for cancer and other diseases.
Synthesis Methods
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone can be synthesized using various methods, including the condensation reaction of 2-phenyl-4(3H)-quinazolinone with 3-bromopropylamine hydrobromide in the presence of sodium hydride. The resulting intermediate is then reacted with 1H-imidazole in the presence of triethylamine to yield 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone.
Scientific Research Applications
3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone has been widely used as a research tool in various areas of biomedical research, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo, making it a potential therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone has also been used to investigate the role of EGFR signaling in various physiological and pathological processes, such as wound healing, angiogenesis, and inflammation.
properties
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c25-20-17-9-4-5-10-18(17)22-19(16-7-2-1-3-8-16)24(20)13-6-12-23-14-11-21-15-23/h1-5,7-11,14-15H,6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULYXXXYJVFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)


![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)

